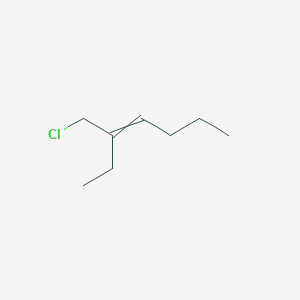![molecular formula C10H16N2O2 B14483142 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 65840-18-8](/img/structure/B14483142.png)
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and a bicyclo[4.2.0]octane framework. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane with suitable reagents to form the desired dione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its reactivity and stability are key factors in its effectiveness in these processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with different structural features and reactivity.
Quinuclidine: Another bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is unique due to its specific bicyclic structure and the presence of two nitrogen atoms in the framework. This structure imparts distinct reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
65840-18-8 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2,4,7,7-tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-10(2)5-6-7(10)8(13)12(4)9(14)11(6)3/h6-7H,5H2,1-4H3 |
InChI Key |
JDFQHNKMIMYORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1C(=O)N(C(=O)N2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


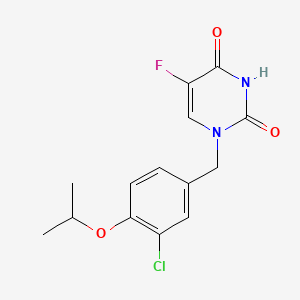
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
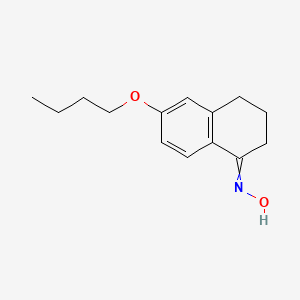
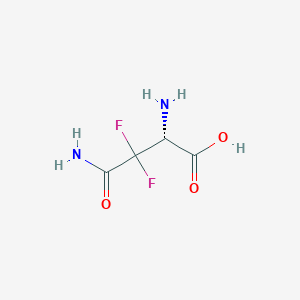


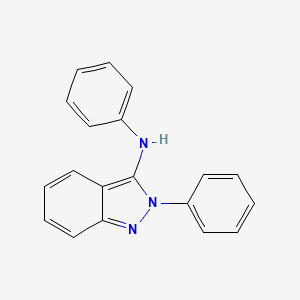
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

